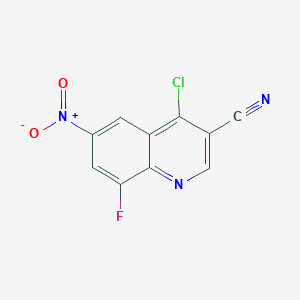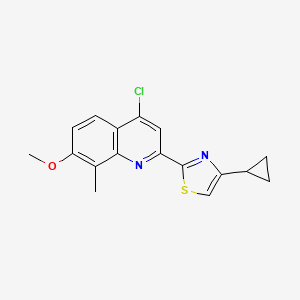![molecular formula C11H19N3O3S B12224818 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide](/img/structure/B12224818.png)
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide is a complex organic compound that features both morpholine and thiomorpholine rings. These structures are known for their presence in various biologically active molecules and pharmaceuticals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide typically involves the coupling of morpholine and thiomorpholine derivatives. One common method includes the reaction of 2-chloro-N-(morpholin-4-yl)acetamide with thiomorpholine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and thioethers.
Scientific Research Applications
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like 4-(morpholine-4-carbonyl)phenylboronic acid share structural similarities.
Thiomorpholine derivatives: Compounds such as thiomorpholine-4-carboxylic acid.
Uniqueness
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide is unique due to its dual ring structure, which combines the properties of both morpholine and thiomorpholine. This duality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity compared to compounds with only one of these rings .
Properties
Molecular Formula |
C11H19N3O3S |
|---|---|
Molecular Weight |
273.35 g/mol |
IUPAC Name |
2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide |
InChI |
InChI=1S/C11H19N3O3S/c12-10(15)8-13-1-4-17-9(7-13)11(16)14-2-5-18-6-3-14/h9H,1-8H2,(H2,12,15) |
InChI Key |
YTQBCZDHEYFSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC(=O)N)C(=O)N2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Piperidin-4-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B12224736.png)
![N'~1~,N'~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B12224747.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]pent-4-enamide](/img/structure/B12224750.png)
![2-{4-[Methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B12224758.png)
![7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12224759.png)
![N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224766.png)
![3-Tert-butyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12224773.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12224774.png)
![5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12224783.png)

![3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B12224790.png)

![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12224800.png)
![2-(Cyclopentylsulfanyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12224814.png)
